molecular formula C8H6N2O2 B6260853 5-hydroxy-3,4-dihydroquinazolin-4-one CAS No. 135106-44-4

5-hydroxy-3,4-dihydroquinazolin-4-one

カタログ番号: B6260853
CAS番号: 135106-44-4
分子量: 162.15 g/mol
InChIキー: FTOCEWPMEUCTJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-hydroxy-3,4-dihydroquinazolin-4-one is a derivative of quinazolinone . Quinazolinones are considered significant for the synthesis of diverse molecules with physiological significance and pharmacological utilization . They have received attention due to their distinct biopharmaceutical activities .


Synthesis Analysis

Dihydroquinazolin-4 (1H)-one derivatives can be synthesized via a “one-pot” three-component reaction scheme by treating aniline and different aromatic aldehydes with isatoic anhydride in the presence of acetic acid . Another method involves the Michael addition of the amino group of the anthranilamide to the triple bond of the ketoalkyne, generating the enaminone intermediate which upon acid-catalyzed intramolecular cyclization with subsequent C-C bond cleavage affords the final product .


Molecular Structure Analysis

Quinazoline is a heterocyclic compound of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . Its oxo-derivative (quinazolinone) is classified into three types according to the position and number of carbonyl group: 2 (1H)quinazolinones, 4 (3H)quinazolinones, and 2,4 (1H,3H)quinazolinedione .


Chemical Reactions Analysis

The first quinazoline derivative was synthesized in 1869 by the reaction of cyanogens with anthranilic acid . Many years later quinazoline was obtained by decarboxylation of the 2-carboxy derivative (quinazolinone) which can be synthesized more easily by a different method .

作用機序

While the specific mechanism of action for 5-hydroxy-3,4-dihydroquinazolin-4-one is not explicitly mentioned in the search results, quinazolinone derivatives have been found to exhibit a broad range of pharmacological activities, including antimicrobial, antimalarial, antioxidant, anti-inflammatory, anticonvulsant, antihypertensive, antidiabetic, and antitumor activities .

将来の方向性

Molecular hybridization has become a new promising way to treat multifactorial diseases with a single compound that acts on multiple targets . The combination of several functional pharmacophore groups in one molecule can lead to a stronger therapeutic effect due to the ability to bind to several targets and possible synergistic interactions . The quinazoline cycle and hydroxamic acids are unique pharmacophore groups that contribute to the structure of drug agents widely used in medical chemistry . The combination of these pharmacophores in one molecule leads to promising new compounds .

特性

{ "Design of the Synthesis Pathway": "The synthesis of 5-hydroxy-3,4-dihydroquinazolin-4-one can be achieved through a multi-step process involving the condensation of an anthranilic acid derivative with an aldehyde, followed by cyclization and reduction reactions.", "Starting Materials": [ "2-aminobenzoic acid", "2-hydroxybenzaldehyde", "sodium acetate", "acetic anhydride", "sodium borohydride", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzoic acid with 2-hydroxybenzaldehyde in the presence of sodium acetate and acetic anhydride to form 2-(2-hydroxyphenyl)-3-phenylquinazolin-4(3H)-one.", "Step 2: Cyclization of the intermediate product with sodium acetate in ethanol to form 5-hydroxy-3,4-dihydroquinazolin-4-one.", "Step 3: Reduction of the final product with sodium borohydride in ethanol to yield 5-hydroxy-3,4-dihydroquinazolin-4-one." ] }

CAS番号

135106-44-4

分子式

C8H6N2O2

分子量

162.15 g/mol

IUPAC名

5-hydroxy-3H-quinazolin-4-one

InChI

InChI=1S/C8H6N2O2/c11-6-3-1-2-5-7(6)8(12)10-4-9-5/h1-4,11H,(H,9,10,12)

InChIキー

FTOCEWPMEUCTJH-UHFFFAOYSA-N

正規SMILES

C1=CC2=C(C(=C1)O)C(=O)NC=N2

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。